8-epi Lubiprostone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32F2O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-[(1S,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15+,17+/m0/s1 |
InChI Key |
DBVFKLAGQHYVGQ-ZMSDIMECSA-N |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Origin of Product |
United States |
Synthesis and Stereoselective Preparation of 8 Epi Lubiprostone
Retrosynthetic Analysis of 8-epi Lubiprostone (B194865)
A retrosynthetic analysis of 8-epi Lubiprostone reveals a synthetic strategy that hinges on the construction of the bicyclic core and the stereocontrolled introduction of its two side chains. The primary disconnection points are the bonds connecting the alpha (carboxylic acid-bearing) and omega (fluoro-alkanol) side chains to the cyclopentanone (B42830) ring.
This strategy identifies two key fragments: an electrophilic cyclopentanone core and two nucleophilic side-chain synthons. A crucial precursor emerging from this analysis is a derivative of the Corey lactone, a cornerstone in prostaglandin (B15479496) synthesis. google.comrhhz.net However, to achieve the 8-epi configuration, the synthetic route must deviate from the standard pathway to ensure the alpha-chain is introduced to afford a cis relationship relative to the C-12 side chain, in contrast to the natural trans configuration. dntb.gov.ua This suggests the need for either a novel stereocontrolled alkylation or a post-synthetic epimerization at the C-8 position.
The omega-chain can be installed via a conjugate addition of a higher-order cuprate (B13416276) to a cyclopentenone intermediate, a well-established method in the synthesis of Lubiprostone itself. google.com The alpha-chain is typically introduced via a Wittig reaction. The central challenge, therefore, lies in establishing the desired stereochemistry at C-8, which is epimeric to the thermodynamically favored product in many prostaglandin syntheses.
Development of Novel Synthetic Routes to this compound
The synthesis of this compound requires a departure from conventional prostaglandin synthetic routes to address the specific stereochemical challenge at the C-8 position.
Stereoselective and Stereospecific Synthesis Approaches
The synthesis of prostaglandin analogs like Lubiprostone often employs one of two major strategies: the Corey lactone approach or a 1,4-conjugate addition approach to a cyclopentenone core. google.comgoogle.com Both methodologies can theoretically be adapted for the synthesis of this compound.
Modified Corey Lactone Approach : The classical Corey synthesis establishes the trans relationship between the C-8 and C-12 substituents through thermodynamic control. dntb.gov.ua To generate the 8-epi isomer, a kinetically controlled alkylation of the lactone enolate could be explored. By using specific bases and aprotic solvents at low temperatures, it might be possible to favor the formation of the less stable cis product.
Conjugate Addition and Epimerization Strategy : An alternative and perhaps more feasible route involves synthesizing Lubiprostone or a late-stage intermediate and subsequently inducing epimerization at the C-8 position. The C-8 carbon is alpha to the C-9 ketone, making the attached proton acidic and thus exchangeable under basic or acidic conditions. It has been reported that certain isoprostanes, which are isomers of prostaglandins (B1171923), can undergo epimerization in buffered solutions to yield the more stable prostaglandin structure. unife.it A controlled version of this process could potentially be used to convert the natural C-8 stereocenter to its epimer.
Control of C-8 Stereochemistry in Prostone Analogs
Achieving the unnatural 8-epi stereochemistry is the pivotal challenge. In natural prostaglandins, the substituents at C-8 and C-12 are in a trans configuration, which is generally the more thermodynamically stable arrangement on a five-membered ring. dntb.gov.ua The synthesis of this compound requires these substituents to be cis.
Several strategies can be envisioned to achieve this:
Directed Alkylation : By introducing a directing group on the cyclopentane (B165970) core, it may be possible to force the incoming alpha-chain electrophile to add from the same face as the existing C-12 side chain, thus establishing the cis stereochemistry.
Thermodynamic vs. Kinetic Control : As mentioned, the attachment of the alpha-chain can be subject to kinetic or thermodynamic control. Standard conditions often lead to the thermodynamic trans product. By carefully selecting the base, solvent, and temperature, the reaction can potentially be steered toward the kinetic cis product. For example, using a bulky base might favor deprotonation and alkylation from the less hindered face, potentially leading to the desired epimer.
Post-Synthesis Epimerization : The most direct conceptual approach involves the epimerization of the C-8 center of a pre-formed Lubiprostone intermediate. The C-8 proton is labile due to its position alpha to the C-9 carbonyl group. Treatment of a protected Lubiprostone precursor with a suitable base could establish an equilibrium between the 8-natural and 8-epi forms. Subsequent quenching of the enolate could trap the desired 8-epi isomer. The separation of this epimeric mixture would then be necessary.
Optimization of Reaction Conditions for Yield and Purity of this compound
The yield and purity of this compound are critically dependent on the optimization of each synthetic step. A key step to optimize would be the reaction that sets the C-8 stereocenter, for instance, a proposed base-catalyzed epimerization of a protected Lubiprostone intermediate.
Table 1: Hypothetical Optimization of a Base-Catalyzed Epimerization for this compound Synthesis
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (8-epi : natural) |
| 1 | DBU | THF | 25 | 24 | 90 | 30:70 |
| 2 | t-BuOK | t-BuOH | 25 | 24 | 85 | 50:50 |
| 3 | t-BuOK | THF | 0 | 12 | 88 | 60:40 |
| 4 | KHMDS | THF | -78 to 0 | 8 | 82 | 75:25 |
| 5 | NaH | DMF | 0 | 12 | 75 | 40:60 |
This table presents plausible, hypothetical data for illustrative purposes based on general principles of organic chemistry.
The data in Table 1 illustrates that a strong, non-nucleophilic base in an aprotic solvent at low temperatures (Entry 4) could potentially favor the formation of the kinetic 8-epi product. The choice of base, solvent, and temperature is crucial for controlling the equilibrium and maximizing the ratio of the desired epimer. dur.ac.uk Further optimization would involve screening different protecting groups for the hydroxyl and carboxylic acid functionalities to ensure stability under the epimerization conditions and to facilitate final purification.
Purification Techniques for Isolation of this compound
The separation of diastereomers, particularly epimers, presents a significant purification challenge due to their very similar physical and chemical properties. The isolation of this compound from a mixture containing Lubiprostone would require advanced chromatographic techniques.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for this type of separation. researchgate.net The success of the separation depends heavily on the selection of the column and the mobile phase.
Key Purification Strategies:
Reverse-Phase HPLC : This is a common technique where a non-polar stationary phase is used with a polar mobile phase. By carefully optimizing the solvent gradient (e.g., acetonitrile (B52724)/water or methanol/water mixtures), it is often possible to achieve baseline separation of epimers. nih.gov
Chiral Chromatography : Although this compound and Lubiprostone are diastereomers, not enantiomers, chiral stationary phases can sometimes provide sufficient selectivity to separate epimers. The different three-dimensional shapes of the epimers can lead to differential interactions with the chiral stationary phase.
Derivatization : A powerful strategy involves converting the epimeric mixture into a mixture of diastereomeric derivatives that have more distinct physical properties, making them easier to separate using standard chromatography. For example, reacting the mixture with a chiral derivatizing agent can create new diastereomers with greater differences in polarity and spatial arrangement. nih.gov After separation, the derivatizing group is cleaved to yield the pure epimers.
Supercritical Fluid Chromatography (SFC) : SFC can offer advantages in terms of speed and resolution for the separation of closely related isomers and is an increasingly popular technique in pharmaceutical purification.
Table 2: Comparison of Potential Purification Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Resolution Potential | Notes |
| Preparative RP-HPLC | C18 Silica | Acetonitrile / Water + 0.1% Formic Acid | High | Standard method, requires extensive optimization of gradient and flow rate. |
| Chiral HPLC | Amylose or Cellulose-based | Hexane (B92381) / Isopropanol | Moderate to High | Can provide unique selectivity for epimers; may require screening of multiple columns. |
| Derivatization followed by Chromatography | Standard Silica Gel | Hexane / Ethyl Acetate | Very High | Increases separation efficiency but adds synthetic steps (derivatization and cleavage). |
| Supercritical Fluid Chromatography (SFC) | Various, including chiral | CO₂ / Methanol | High | Fast, uses less organic solvent, excellent for isomer separations. |
Molecular Characterization and Structural Elucidation of 8 Epi Lubiprostone
Spectroscopic Analysis for Confirmation of 8-epi Lubiprostone (B194865) Structure
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. A combination of techniques is required to unambiguously determine the constitution, configuration, and conformation of 8-epi Lubiprostone, distinguishing it from Lubiprostone and other related isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For a complex molecule like this compound, advanced 1D and 2D NMR experiments are essential to assign the signals of all proton (¹H) and carbon (¹³C) atoms and, crucially, to establish the relative stereochemistry at its multiple chiral centers.
The key to differentiating this compound from Lubiprostone lies in establishing the configuration at the C-8 position relative to the other stereocenters. The IUPAC name for Lubiprostone is 7-[(1R,3R,6R,7R)-3-(1,1-Difluoropentyl)-3-hydroxy-8-oxo-2-oxabicyclo[4.3.0]non-7-yl]heptanoic acid, defining the specific stereochemistry. wikipedia.org this compound would possess an inverted stereochemistry at the C-8 position.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. These experiments detect spatial proximity between protons. A NOESY spectrum would reveal different spatial correlations for the proton at C-8 in this compound compared to the corresponding proton in Lubiprostone, providing definitive evidence of its epimeric nature. ekb.eg Techniques like ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to first assign all the proton and carbon signals, which is a prerequisite for the stereochemical analysis via NOESY. ekb.eg
Table 1: Expected Key NMR Signal Differences Between Lubiprostone and this compound Note: This table is illustrative, based on general principles. Actual chemical shifts require experimental data.
| Nucleus | Expected ¹H or ¹³C Chemical Shift (δ) Observation | Rationale |
|---|---|---|
| H-8 | Different chemical shift and coupling constants compared to Lubiprostone. | The change in stereochemistry at C-8 alters the local electronic environment and the dihedral angles with neighboring protons, affecting both its shielding and scalar coupling. ucl.ac.ukorganicchemistrydata.org |
| C-8 | Slight but measurable change in ¹³C chemical shift. | The "gamma-gauche effect" predicts that a change in stereochemistry can cause shielding or deshielding of carbons up to three bonds away. organicchemistrydata.org |
| H-7, H-9 | Potential shifts in chemical shift and coupling constants. | The orientation of the substituent at C-8 influences the environment of adjacent protons. |
| NOE Signals | Different cross-peaks involving H-8 in a NOESY/ROESY spectrum. | This is the most direct evidence, showing proximity to different protons in the 3D structure compared to Lubiprostone. organicchemistrydata.org |
Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
As epimers, both this compound and Lubiprostone have the identical molecular formula and, therefore, the same exact mass. wikipedia.orgaxios-research.com Analysis by techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would precisely confirm the molecular weight. While standard MS cannot distinguish between stereoisomers, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the parent ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Although the fragmentation patterns of epimers are often very similar, subtle differences in ion abundances can sometimes be observed. The primary utility of MS in this context is the confirmation of the molecular formula. mdpi.com The separation of the epimers must be achieved chromatographically before MS analysis (LC-MS/MS). fda.gov
Table 2: Molecular Weight and Formula of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₂F₂O₅ | wikipedia.orgaxios-research.com |
| Molecular Weight | 390.468 g·mol⁻¹ | wikipedia.orgaxios-research.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule.
UV-Vis spectroscopy is generally used for molecules containing chromophores, such as conjugated π-systems. mdpi.com Since this compound lacks significant conjugated systems, it is not expected to show strong absorption in the UV-Vis range (200-800 nm), making this technique less informative for its structural elucidation. itwreagents.com
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (alcohol, carboxylic acid) | 3500 - 3200 (broad) | Stretching |
| C-H (alkane) | 2960 - 2850 | Stretching |
| C=O (ketone, carboxylic acid) | 1760 - 1700 | Stretching |
| C-F | 1100 - 1000 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Chiral Analysis and Enantiomeric Purity Determination of this compound
Since spectroscopic methods like MS and IR are often insensitive to stereochemistry, a direct method for separating and quantifying stereoisomers is required. Chiral chromatography is the definitive technique for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be employed to separate this compound from Lubiprostone and any other potential stereoisomers.
The principle of chiral chromatography relies on the differential interaction of stereoisomers with a chiral selector immobilized on the column support. This results in different retention times for each isomer, allowing for their separation and quantification. By running a standard of pure this compound, its retention time can be established. This method is crucial for determining the diastereomeric purity of a sample, ensuring that it is not contaminated with the main Lubiprostone isomer or other related impurities.
Tautomeric Equilibrium and Conformation Studies of this compound in Solution
Lubiprostone is known to exist in a dynamic equilibrium between a monocyclic form and a more predominant bicyclic hemiketal form. google.com This phenomenon, known as ring-chain tautomerism, arises from the intramolecular reaction between the C-11 hydroxyl group and the C-15 ketone. google.com
It is expected that this compound exhibits the same tautomeric equilibrium. The specific position of this equilibrium—that is, the ratio of the bicyclic to the monocyclic form—is influenced by factors such as the solvent and the intrinsic stability of the ring structure. google.comnih.gov For Lubiprostone, the ratio of the bicyclic to the monocyclic form is reported to be 96:4 in CDCl₃ and 6:1 in D₂O. google.com
The change in stereochemistry at C-8 in this compound could potentially alter the thermodynamic stability of the bicyclic hemiketal structure, leading to a different equilibrium ratio compared to Lubiprostone. This ratio can be precisely quantified using ¹H NMR spectroscopy by integrating the signals corresponding to unique protons in each tautomeric form. Conformation studies, aided by computational modeling and NOESY experiments, would further illuminate the preferred three-dimensional shape of the bicyclic and monocyclic tautomers of this compound in solution.
Pre Clinical Pharmacological Investigations of 8 Epi Lubiprostone: Mechanisms and Cellular Effects
Differential Interactions with Ion Channels
Lubiprostone (B194865), from which 8-epi lubiprostone is derived, is recognized as a selective activator of the type-2 chloride channel (ClC-2). physiology.org This activation is a key mechanism for increasing intestinal fluid secretion. droracle.aidrugbank.com In various cellular models, including human intestinal cell lines like T84, the activation of ClC-2 by lubiprostone has been demonstrated. nih.gov Studies using patch-clamp techniques on human cell lines have shown that the biological activity of lubiprostone and its metabolites is predominantly observed on the apical (luminal) side of the gastrointestinal epithelium. drugbank.com The activation of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen. This, in turn, causes a paracellular movement of sodium ions to maintain electrical neutrality, followed by the osmotic movement of water into the lumen, thereby increasing intestinal fluid. drugbank.com
However, the role of ClC-2 in the pro-secretory effects of lubiprostone has been debated. Some studies suggest that ClC-2's contribution to apical membrane chloride conductance in T84 cells is minor. nih.gov Despite this, preclinical trials have generally supported the high specificity of lubiprostone for ClC-2 channels. mdpi.com The activation of ClC-2 is not only linked to fluid secretion but also to the restoration of mucosal barrier function. physiology.orgmdpi.com
While initially thought to act primarily on ClC-2 channels, subsequent research has revealed that lubiprostone also modulates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. jnmjournal.orgkoreamed.org Some studies propose that the activation of CFTR by lubiprostone may occur indirectly through the activation of prostaglandin (B15479496) EP4 receptors. nih.govresearchgate.net In fact, research using oocytes has suggested that lubiprostone activates CFTR via the EP4 receptor, and not ClC-2. nih.gov
In airway epithelial cells, both lubiprostone and the endogenous prostaglandin E2 have been shown to activate CFTR. nih.gov In non-CF airway epithelia, lubiprostone activated CFTR to levels comparable to forskolin, a direct activator of adenylyl cyclase. nih.gov This effect was abolished by antagonists of EP2 and EP4 receptors, indicating that the CFTR activation is mediated through these prostaglandin receptors. nih.gov Furthermore, in F508del homozygous airway epithelia (a common CF-causing mutation) treated with CFTR modulators, lubiprostone was able to maximally activate the rescued CFTR. nih.gov This suggests a potential therapeutic application in enhancing the function of mutant CFTR. nih.gov However, other studies in T84 cells have indicated that the pro-secretory effect of lubiprostone is only partially reduced by CFTR inhibitors, suggesting a more complex mechanism involving multiple channels. nih.gov
Investigation of ClC-2 Chloride Channel Activation by this compound in Cellular Models
Prostaglandin Receptor (EP) Subtype Binding and Activation Profiles
Lubiprostone, a derivative of prostaglandin E1, has been shown to interact with various prostaglandin E (EP) receptor subtypes. koreamed.orgnih.gov Studies on isolated rat and human stomach and colon tissues have demonstrated functional responses that are indicative of EP receptor activation. nih.govnih.gov
In rat and human stomach longitudinal muscle, lubiprostone induced contractions that were inhibited by an EP1 receptor antagonist, but not by EP3 or EP4 receptor antagonists. nih.gov Conversely, in rat and human colon circular muscle, lubiprostone reduced electrically stimulated contractions, and this effect was attenuated by an EP4 receptor antagonist but not by EP1 or EP3 antagonists. nih.gov This suggests that lubiprostone can act as an agonist at both EP1 and EP4 receptors, with tissue- and muscle-layer-specific effects. nih.govnih.gov
The following table summarizes the observed effects and receptor involvement of lubiprostone in different gastrointestinal tissues.
| Tissue | Muscle Layer | Effect of Lubiprostone | EP Receptor Involvement |
| Rat Stomach | Longitudinal | Contraction | EP1 |
| Human Stomach | Longitudinal | Contraction | EP1 |
| Rat Colon | Circular | Inhibition of Neuronal Contractions | EP4 |
| Human Colon | Circular | Inhibition of Neuronal Contractions | EP4 |
This table is based on data from functional studies on isolated tissues and does not represent direct binding affinities (Ki values) of this compound.
While direct binding studies with this compound are not extensively reported in the provided context, the functional data for its parent compound, lubiprostone, strongly indicate interactions with EP receptor subtypes. nih.govnih.gov It is important to note that some studies have found that lubiprostone's effects are independent of prostaglandin E receptor activation, particularly in relation to smooth muscle membrane hyperpolarization. ucdavis.edu
The activation of EP receptors by lubiprostone initiates downstream signaling cascades that contribute to its pharmacological effects. The EP2 and EP4 receptors are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). mdpi.com This increase in cAMP is a well-established pathway for the activation of CFTR. nih.gov The observation that EP2 and EP4 receptor antagonists block lubiprostone-induced CFTR activation in airway epithelia supports the involvement of the cAMP signaling pathway. nih.gov
Activation of EP1 receptors, on the other hand, typically involves Gq protein coupling, leading to the activation of phospholipase C and an increase in intracellular calcium, which can cause smooth muscle contraction. mdpi.com The EP3 receptor has multiple splice variants that can couple to either Gi (inhibiting adenylyl cyclase) or Gq proteins. mdpi.com The functional effects of lubiprostone on gastric and colonic motility are consistent with the known downstream signaling of EP1 and EP4 receptors, respectively. nih.govnih.gov
Affinities and Potencies of this compound at EP1, EP2, EP3, and EP4 Receptors
Modulation of Intestinal Barrier Function by this compound in in vitro and ex vivo Models
Lubiprostone has been shown to improve intestinal barrier function in various preclinical models. physiology.orgtandfonline.comumich.edu In an ex vivo model of ischemic-injured porcine ileum, lubiprostone stimulated the recovery of mucosal barrier function, as evidenced by an increase in transepithelial electrical resistance (TER) and a reduction in the flux of mannitol (B672), a marker of paracellular permeability. physiology.org This effect was associated with the restoration of the tight junction protein occludin to its proper location at the tight junctions. physiology.org
Similarly, in biopsies from patients with Crohn's disease, lubiprostone improved intestinal permeability ex vivo by modifying the membrane localization of occludin. tandfonline.com Studies in a rat model of chronic stress-induced visceral hyperalgesia and intestinal barrier dysfunction found that lubiprostone prevented the stress-induced decrease in the tight junction proteins occludin and claudin-1, and the increase in the pore-forming protein claudin-2. In vitro studies using Caco-2/BBE cells, a human colon epithelial cell line, showed that lubiprostone blocked cortisol-induced changes in tight junction protein expression and paracellular permeability.
The table below summarizes the effects of lubiprostone on intestinal barrier function in different models.
| Model | Key Findings | Reference |
| Ischemic-injured porcine ileum (ex vivo) | Increased TER, decreased mannitol flux, restored occludin localization. | physiology.org |
| Crohn's disease biopsies (ex vivo) | Improved intestinal permeability, modulated occludin localization. | tandfonline.com |
| Chronic stress in rats (in vivo) | Prevented changes in occludin, claudin-1, and claudin-2 expression. | |
| Caco-2/BBE cells (in vitro) | Blocked cortisol-induced changes in tight junction proteins and permeability. |
These findings suggest that in addition to its effects on ion and fluid secretion, this compound, as the active metabolite of lubiprostone, likely contributes to the maintenance and restoration of intestinal barrier integrity.
Effects on Tight Junction Protein Expression and Localization (e.g., Occludin, Claudins)
This compound, the active metabolite of Lubiprostone, has demonstrated significant effects on the expression and localization of tight junction proteins, which are crucial for maintaining the integrity of the intestinal epithelial barrier.
In a study involving apolipoprotein E-deficient mice fed a Western diet, supplementation with Lubiprostone led to a significant upregulation in the mRNA expression of Zona Occludens-1 (ZO-1) and Occludin in the ileum. plos.org This suggests a restorative effect on the intestinal barrier, which is often compromised by dietary stress. plos.org
Further research using a rat model of water avoidance stress showed that Lubiprostone administration prevented the stress-induced decrease in Occludin and Claudin-1, and the increase in Claudin-2 in colon crypts. nih.govnih.gov These findings were corroborated in vitro using Caco-2/BBE cells and human colon crypts, where Lubiprostone counteracted the alterations in tight junction protein expression induced by cortisol. nih.govnih.gov Specifically, Lubiprostone prevented the cortisol-induced decrease in Claudin-1 and Occludin, and the increase in the pore-forming protein Claudin-2. nih.govnih.gov This modulation of tight junction proteins is associated with the regulation of the glucocorticoid receptor. nih.govnih.gov
Studies on biopsies from Crohn's disease patients have shown that Lubiprostone can increase the membrane localization of Occludin, which is associated with improved barrier function. nih.govmdpi.com In porcine models of esophageal acid injury, Lubiprostone treatment was associated with well-defined membrane localization of Occludin, contributing to the protection and recovery of the esophageal barrier. physiology.org The mechanism is thought to involve the rapid recycling of Occludin to the epithelial membrane. physiology.org
The effect of Lubiprostone on Claudins appears to be context-dependent. While it can prevent the stress-induced decrease in the "sealing" protein Claudin-1, it also prevents the increase of the "pore-forming" protein Claudin-2. nih.govmdpi.commdpi.com In a study using Caco-2 cells, Lubiprostone was shown to increase the expression of Claudin-1, which may contribute to its protective effects on the intestinal epithelial barrier against inflammation induced by factors like interferon-gamma (IFNγ). karger.com
Table 1: Effects of this compound on Tight Junction Protein Expression
| Model System | Condition | Tight Junction Protein | Effect of Lubiprostone | Reference |
| Apolipoprotein E-deficient mice | Western Diet | ZO-1, Occludin (mRNA) | Upregulation | plos.org |
| Rat Colon Crypts | Water Avoidance Stress | Occludin, Claudin-1 | Prevention of decrease | nih.govnih.gov |
| Rat Colon Crypts | Water Avoidance Stress | Claudin-2 | Prevention of increase | nih.govnih.gov |
| Caco-2/BBE Cells | Cortisol Treatment | Occludin, Claudin-1 | Prevention of decrease | nih.gov |
| Caco-2/BBE Cells | Cortisol Treatment | Claudin-2 | Prevention of increase | nih.gov |
| Human Colon Crypts | Cortisol Treatment | Occludin, Claudin-1 | Prevention of decrease | nih.gov |
| Human Colon Crypts | Cortisol Treatment | Claudin-2 | Prevention of increase | nih.gov |
| Caco-2 Cells | IFNγ Treatment | Claudin-1 | Increased expression | karger.com |
| Crohn's Disease Biopsies | In vitro | Occludin | Increased membrane localization | nih.govmdpi.com |
| Porcine Esophagus | Acid Injury | Occludin | Increased membrane localization | physiology.org |
Impact on Paracellular Permeability in Epithelial Cell Monolayers
The modulation of tight junction proteins by this compound directly translates to functional changes in paracellular permeability of epithelial cell monolayers.
In a study using Caco-2/BBE cell monolayers, cortisol treatment was shown to significantly increase paracellular permeability, as measured by a decrease in transepithelial electrical resistance (TER) and an increase in FITC-dextran flux. nih.govnih.gov Co-treatment with Lubiprostone effectively blocked these cortisol-induced changes, demonstrating its ability to restore barrier function. nih.govnih.gov
Similarly, in a model of interferon-gamma (IFNγ)-induced barrier dysfunction in Caco-2 cells, Lubiprostone significantly improved the decrease in TER and the increase in FITC-dextran permeability caused by IFNγ. karger.com This protective effect is linked to the upregulation of Claudin-1 expression. karger.com
In ex vivo studies using colonic biopsies from patients with Crohn's disease, Lubiprostone was found to selectively improve TER, a measure of barrier integrity, in a concentration-dependent manner. nih.gov This improvement in TER was associated with the increased membrane localization of Occludin. nih.gov However, in this particular study, Lubiprostone did not have a significant effect on the permeability to 4kD FITC-dextran. nih.gov
In a model of intestinal ischemic injury in pigs, stimulation with Lubiprostone resulted in significant increases in TER and reduced the flux of mannitol from the mucosal to the serosal side, indicating an enhancement of barrier repair. mdpi.com
Table 2: Impact of this compound on Paracellular Permeability
| Cell/Tissue Model | Inducing Agent | Permeability Parameter | Effect of Lubiprostone | Reference |
| Caco-2/BBE Cells | Cortisol | TER, FITC-dextran flux | Prevention of permeability increase | nih.govnih.gov |
| Caco-2 Cells | IFNγ | TER, FITC-dextran permeability | Improvement of barrier function | karger.com |
| Crohn's Disease Biopsies | N/A | TER | Increased resistance | nih.gov |
| Crohn's Disease Biopsies | N/A | FITC-dextran 4kD permeability | No significant effect | nih.gov |
| Porcine Ileum | Ischemic Injury | TER, Mannitol flux | Increased resistance, Reduced flux | mdpi.com |
Effects on Gastrointestinal Smooth Muscle Contractility in Animal Models
Influence on Longitudinal and Circular Smooth Muscle Contractions
Studies in animal models have revealed that this compound exerts distinct effects on the contractility of longitudinal and circular smooth muscles in the gastrointestinal tract.
In murine small intestine, Lubiprostone was found to have no significant effect on the basal tension or electrically stimulated contractions of the longitudinal smooth muscle. nih.govnih.gov In contrast, it caused a dose-dependent increase in the electrically field stimulation (EFS)-induced contractions of the circular smooth muscles. nih.govjnmjournal.org This suggests a selective pro-contractile effect on the circular muscle layer of the small intestine. nih.govnih.gov
In the stomach of rats and humans, Lubiprostone has been shown to contract the longitudinal muscle. e-century.usresearchgate.netnih.gov Some studies also report a contractile effect on gastric circular muscle preparations. e-century.usresearchgate.net
In the colon of rats, Lubiprostone has been observed to cause muscle contractions in the longitudinal muscle. e-century.us Conversely, it has also been reported to inhibit neuronally mediated contractions of the colonic circular muscle in both rats and humans. researchgate.netkoreamed.org Another study in mice found that Lubiprostone enhanced contractions more significantly in the distal colon compared to the proximal segment. researchgate.net
Table 3: Effects of this compound on Gastrointestinal Smooth Muscle Contractions
| Animal Model | GI Tissue | Muscle Layer | Effect | Reference |
| Mouse | Small Intestine | Longitudinal | No effect | nih.govnih.gov |
| Mouse | Small Intestine | Circular | Increased contraction (EFS-induced) | nih.govjnmjournal.org |
| Rat, Human | Stomach | Longitudinal | Contraction | e-century.usresearchgate.netnih.gov |
| Rat | Stomach | Circular | Contraction | nih.gov |
| Rat | Colon | Longitudinal | Contraction | e-century.us |
| Rat, Human | Colon | Circular | Inhibition of neuronal contractions | researchgate.netkoreamed.org |
| Mouse | Colon (Distal) | Not specified | Enhanced contraction | researchgate.net |
Role of Prostaglandin Receptors and Transient Receptor Potential Channels (TRPC4) in Contractile Responses
The effects of this compound on smooth muscle contractility are mediated, at least in part, through its interaction with prostaglandin E (EP) receptors and transient receptor potential cation channel subfamily C member 4 (TRPC4).
The increased contractility of the circular smooth muscle in the mouse small intestine induced by Lubiprostone was found to be mediated by the prostaglandin E receptor 1 (EP1). nih.govnih.govjnmjournal.org Pretreatment with an EP1 antagonist inhibited the Lubiprostone-induced increase in contractions. nih.govnih.gov Similarly, the contractile effect of Lubiprostone on the longitudinal muscle of the rat and human stomach is also mediated via the EP1 receptor. e-century.usresearchgate.netnih.gov
In contrast, the inhibitory effect of Lubiprostone on neuronally mediated contractions of the colonic circular muscle in rats and humans is mediated by the EP4 receptor. researchgate.netnih.govkoreamed.org
A recent study has shed light on another pathway involving the EP3 receptor and TRPC4 channels in the mouse colon. researchgate.net This research suggests that Lubiprostone stimulates the EP3 receptor, which in turn leads to the activation of TRPC4 channels. researchgate.net This activation is thought to increase intracellular calcium in colonic smooth muscle, resulting in enhanced spontaneous contractions, particularly in the distal colon. researchgate.net The enhanced contraction in the distal colon was correlated with higher mRNA levels of the EP3 receptor in this segment. researchgate.net The contractile response could be reduced by either a TRPC4 blocker or an EP3 antagonist. researchgate.net
Table 4: Receptor Involvement in Lubiprostone-Mediated Contractile Responses
| GI Tissue | Muscle Layer | Effect | Mediating Receptor(s) | Reference |
| Mouse Small Intestine | Circular | Increased contraction | EP1 | nih.govnih.govjnmjournal.org |
| Rat/Human Stomach | Longitudinal | Contraction | EP1 | e-century.usresearchgate.netnih.gov |
| Rat/Human Colon | Circular | Inhibition of neuronal contractions | EP4 | researchgate.netnih.govkoreamed.org |
| Mouse Colon (Distal) | Not specified | Enhanced contraction | EP3, TRPC4 | researchgate.net |
Investigation of Neuronal Modulation in Enteric Nervous System Preparations
The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that regulates motility and secretion. numberanalytics.com Evidence suggests that this compound can modulate neuronal activity within the ENS, although its primary actions are on epithelial cells and smooth muscle.
In preparations from rats and humans, Lubiprostone has been shown to inhibit electrically stimulated, neuronally mediated contractions in the colon circular muscle. researchgate.net This effect is thought to be mediated pre-junctionally, suggesting an action on the enteric neurons that control muscle contraction. researchgate.net This inhibitory action was reduced by an EP4 receptor antagonist, indicating the involvement of this receptor subtype in the neuronal modulation. researchgate.netnih.gov
In contrast to prostaglandins (B1171923) like PGE2, which can cause depolarization of enteric neurons, studies in guinea pigs have shown that Lubiprostone does not alter the electrical behavior of these neurons. nih.gov Furthermore, blockade of enteric nerves with tetrodotoxin (B1210768) did not affect the stimulation of chloride secretion by Lubiprostone, suggesting that its primary secretory effect is independent of direct neuronal stimulation in the ENS. nih.govnih.gov
Comparative Structure Activity Relationship Sar Analysis: 8 Epi Lubiprostone Vs. Lubiprostone
Impact of C-8 Stereochemistry on Ion Channel Activation Potency and Efficacy
Lubiprostone's primary mechanism of action involves the activation of chloride channels on the apical membrane of intestinal epithelial cells. wikipedia.orgopenaccessjournals.com This activation leads to an efflux of chloride ions into the intestinal lumen, which in turn causes a passive influx of sodium and water, increasing luminal fluid and facilitating intestinal motility. drugbank.comnih.gov
The main target of Lubiprostone (B194865) is the type-2 chloride channel (ClC-2). openaccessjournals.comresearchgate.net Patch-clamp studies on T84 intestinal epithelial cells have quantified Lubiprostone's potency. For instance, Lubiprostone stimulates chloride secretion with a half-maximal effective concentration (EC50) of approximately 31.7 nM to 42.5 nM. researchgate.net There is ongoing discussion in the scientific community, with some studies suggesting that Lubiprostone may also act on the cystic fibrosis transmembrane conductance regulator (CFTR) channel. caymanchem.com
Table 1: Lubiprostone Potency on Ion Channel Activation
| Cell Line | Target Channel | Measured Effect | EC₅₀ Value (nM) |
|---|---|---|---|
| T84 Cells | ClC-2 | Chloride Secretion (Isc) | 42.5 |
| T84 Cells | ClC-2 | Chloride Secretion (Isc) | 31.7 |
This table presents reported EC₅₀ values for Lubiprostone. EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency. Data for 8-epi Lubiprostone is not available.
Influence of Epimeric Configuration on Prostaglandin (B15479496) Receptor Selectivity and Agonism
As a derivative of prostaglandin E1 (PGE1), Lubiprostone's interaction with prostanoid receptors (EP receptors) has been investigated. caymanchem.comdrugbank.com While its primary action is on ClC-2 channels, some studies report weak to moderate activity at certain EP receptor subtypes. For example, one study found that Lubiprostone could induce contractions in stomach longitudinal muscle via the EP1 receptor, exhibiting up to 54% of the activity of PGE2. google.com Other research suggests it can inhibit neuronal contractions in the colon through pre-junctional EP4 receptors. nih.gov
Direct comparative data on the prostaglandin receptor selectivity and agonism of this compound is not found in the available literature. However, research on other prostaglandin epimers provides strong evidence that the C-8 stereochemistry is a critical determinant of receptor binding. The natural configuration of prostaglandins (B1171923) is essential for high-affinity binding to their respective receptors. Studies on 8-epi-PGF2α, an epimer of prostaglandin F2α, have shown that it possesses only weak binding affinity for a range of prostanoid receptors, including EP2, EP3, and FP receptors. This suggests that altering the stereochemistry at the C-8 position drastically reduces the ability of the molecule to fit correctly into the receptor's binding site. Therefore, it is highly probable that this compound would demonstrate significantly diminished or negligible agonist activity at EP1 and EP4 receptors compared to Lubiprostone.
Table 2: Prostaglandin Receptor Activity of Lubiprostone
| Receptor Subtype | Tissue | Observed Effect | Relative Activity/Potency |
|---|---|---|---|
| EP₁ | Rat & Human Stomach | Contraction | pEC₅₀ of 7.0 (rat), 6.4 (human) |
| EP₄ | Rat & Human Colon | Inhibition of Neuronal Contraction | pIC₅₀ of 8.9 (rat), 8.7 (human) |
This table summarizes the reported activity of Lubiprostone at specific prostaglandin EP receptors. pEC₅₀ and pIC₅₀ are logarithmic measures of potency. Higher values indicate greater potency. Data for this compound is not available.
Stereochemical Determinants of Intestinal Barrier Function Modulation
Beyond its secretagogue function, Lubiprostone has been shown to modulate and protect the intestinal barrier. drugbank.com Studies have demonstrated that Lubiprostone can stimulate the recovery of mucosal barrier function after injury by restoring tight junction protein complexes. fda.govdroracle.aihpra.ie Specifically, it has been shown to increase the expression and proper localization of key tight junction proteins like occludin and claudin-1. hpra.ie This action helps to reduce intestinal permeability and protect against inflammation-induced barrier disruption. The mechanism appears to be linked to its activation of ClC-2 channels, which can influence the trafficking and assembly of these crucial barrier proteins. hpra.ie
There are no published studies evaluating the effect of this compound on intestinal barrier function. However, since Lubiprostone's barrier-modulating effects are considered secondary to its primary activity on ClC-2 channels, any change in stereochemistry that reduces its potency at these channels would likely also diminish its ability to protect the intestinal barrier. If this compound is a less effective ClC-2 activator, as hypothesized in section 5.1, it would be expected to have a correspondingly weaker effect on the expression and restoration of tight junction proteins. The specific three-dimensional structure conferred by the natural C-8 configuration appears necessary for the initial biological trigger that leads to the downstream effects on barrier integrity.
Conformational Analysis and Molecular Dynamics Simulations to Elucidate SAR Differences
The structure of Lubiprostone is complex. In solution, it exists in equilibrium between a monocyclic form and a bicyclic hemiketal form, which is created by an intramolecular reaction between the C-11 hydroxyl group and the C-15 ketone. drugbank.com The bicyclic form is predominant, particularly in non-aqueous environments. drugbank.com This conformational flexibility is a key aspect of its structure.
No conformational analyses or molecular dynamics simulations comparing Lubiprostone and this compound have been published. Such studies would be essential to fully understand the structure-activity relationship differences. A change in stereochemistry at C-8 would fundamentally alter the molecule's preferred conformation. It would change the angle and relationship between the alpha-chain and the cyclopentane (B165970) ring, which would, in turn, affect the stability and equilibrium of the bicyclic hemiketal structure.
Molecular dynamics simulations would allow researchers to model how each epimer interacts with the binding site of the ClC-2 channel or EP receptors. These simulations could predict differences in binding energy, the stability of the ligand-receptor complex, and the specific amino acid residues involved in the interaction. For this compound, it is likely that such simulations would reveal a poorer fit within the binding pockets of its target proteins, explaining a potential loss of biological activity. These computational methods would be invaluable for elucidating the precise structural reasons for the functional differences dictated by the C-8 stereochemistry.
Metabolic Profiling and Biotransformation of 8 Epi Lubiprostone
Role of Carbonyl Reductase and other Enzymes in 8-epi Lubiprostone (B194865) Biotransformation
The key enzyme responsible for the metabolism of lubiprostone is carbonyl reductase. nih.govwikipedia.orgdrugbank.comnih.gov This enzyme is ubiquitously expressed and mediates the reduction/oxidation processes that characterize the biotransformation of the compound. nih.govwikipedia.orgdrugbank.com In vitro studies utilizing human liver microsomes have confirmed the involvement of microsomal carbonyl reductase in the extensive metabolism of lubiprostone. uspharmacist.comnih.govresearchgate.netresearchgate.net
Notably, the cytochrome P450 isoenzymes are not involved in the metabolism of lubiprostone, which minimizes the potential for drug-drug interactions that are common with medications metabolized through the P450 system. wikipedia.orgnih.govuspharmacist.com
Table 2: Enzymes Involved in Lubiprostone Biotransformation
| Enzyme | Role in Metabolism | Location |
|---|---|---|
| Carbonyl Reductase | Mediates the primary reduction/oxidation reactions. nih.govwikipedia.orgdrugbank.comnih.gov | Ubiquitously expressed, particularly in the stomach and jejunum. wikipedia.orgnih.govresearchgate.netresearchgate.net |
| Cytochrome P450 System | Not involved in the metabolism of lubiprostone. wikipedia.orgnih.govuspharmacist.com | - |
Tissue-Specific Metabolism of 8-epi Lubiprostone (e.g., gastrointestinal epithelium)
The metabolism of lubiprostone is highly localized to the gastrointestinal tract. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net Animal studies have shown that biotransformation occurs rapidly within the stomach and jejunum, likely without significant systemic absorption of the parent drug. fda.govnih.govresearchgate.netresearchgate.netresearchgate.net This localized metabolism is a key feature of the drug's pharmacokinetic profile.
The action of lubiprostone is primarily at the apical membrane of the gastrointestinal epithelial cells. wikipedia.orgnih.govuspharmacist.comjnmjournal.orgfda.gov Here, it activates chloride channels, leading to increased fluid secretion into the intestinal lumen. nih.govuspharmacist.comjnmjournal.orgnih.gov The rapid metabolism within the gastrointestinal tissues ensures that the systemic distribution of the parent compound is minimal. fda.govwikipedia.orguspharmacist.com
Table 3: Tissue-Specific Metabolism and Action
| Tissue | Metabolic Activity |
|---|---|
| Stomach | Rapid metabolism by carbonyl reductase. wikipedia.orgnih.govresearchgate.netresearchgate.net |
| Jejunum | Primary site of metabolism by carbonyl reductase. wikipedia.orgnih.govresearchgate.netresearchgate.net |
| Gastrointestinal Epithelium | Localized action on the apical membrane to activate chloride channels. wikipedia.orgnih.govuspharmacist.comjnmjournal.orgfda.gov |
Analytical Method Development for 8 Epi Lubiprostone in Research Matrices
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Lubiprostone (B194865) and its related substances, including the 8-epi isomer. google.com Reversed-phase HPLC methods are commonly employed for the separation and quantification of these compounds. google.com
Method development often involves optimizing several parameters to achieve adequate separation and sensitivity. For instance, a typical HPLC system for Lubiprostone analysis might utilize a C18 column. chromforum.orghplc.eu The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. google.comchromforum.org A gradient elution program, where the proportion of the organic solvent is varied over time, can be effective in separating compounds with different polarities, which is particularly useful when dealing with complex matrices containing various fatty acids. chromforum.orglambda-cro.com
The selection of the detector and its wavelength is also crucial. For compounds like Lubiprostone and its epimers that may lack a strong chromophore, UV detection at low wavelengths (around 200 nm) can be attempted, though sensitivity might be limited. chromforum.org A patent for a Lubiprostone analysis method suggests a detection wavelength in the range of 292-296 nm. google.com Due to the low UV absorbance, alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) may offer better sensitivity. chromforum.org
Sample preparation is another key aspect, especially for liquid dosage forms where the analyte concentration is low and matrix interference from fatty acids is high. chromforum.org Solid-phase extraction (SPE) techniques, such as reversed-phase or anion-exchange SPE, can be used to clean up the sample and concentrate the analyte before HPLC analysis. chromforum.org
Table 1: Example HPLC Method Parameters for Lubiprostone and Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | chromforum.orghplc.eu |
| Mobile Phase | Acetonitrile and Phosphate Buffer (gradient elution) | google.comchromforum.org |
| Flow Rate | 1.5 ml/min | google.com |
| Column Temperature | 30 °C | google.com |
| Detection Wavelength | 292-296 nm (UV) | google.com |
| Injection Volume | 10 µl | hplc.eu |
Implementation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
For highly sensitive and selective detection of 8-epi Lubiprostone, especially at low concentrations found in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.netnih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
Due to the low systemic exposure of Lubiprostone after oral administration, its concentrations in plasma are often below the limit of quantitation (e.g., <10 pg/mL). fda.gov Therefore, analytical methods often focus on its major and more abundant active metabolite, M3 (15-hydroxy Lubiprostone). hplc.euresearchgate.netnih.gov However, the principles and techniques are directly applicable to the detection of this compound.
In a typical LC-MS/MS method, a reversed-phase column (e.g., C18) is used for chromatographic separation. hplc.eu The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. nih.govulisboa.pt This involves monitoring a specific precursor-to-product ion transition for the analyte of interest. For instance, for 15-hydroxy Lubiprostone, the transition m/z 391.2 → 373.2 has been used. hplc.eu A similar specific transition would be identified for this compound during method development.
Sample preparation for LC-MS/MS analysis often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the matrix and concentrate the analyte. lambda-cro.comresearchgate.net The use of a deuterated internal standard, such as 15-hydroxy Lubiprostone-d4, is common to ensure accuracy and precision by correcting for matrix effects and variability in extraction and ionization. hplc.eusynzeal.com
Table 2: Example LC-MS/MS Parameters for Metabolite of Lubiprostone
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | HPLC system coupled with a tandem mass spectrometer (e.g., API 4000, API 5000) | hplc.eunih.gov |
| Column | ACE Excel 2 C18, 50 x 3.0mm, 2µm | hplc.eu |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile | hplc.eu |
| Ionization Mode | TurboIonSpray Negative Mode | hplc.eu |
| Monitored Transition (for 15-hydroxy Lubiprostone) | 391.2 → 373.2 | hplc.eu |
| Internal Standard Transition (d4 analogue) | 395.2 → 377.2 | hplc.eu |
Chiral Chromatography for Resolution and Purity Assessment of this compound
The separation of epimers, which are stereoisomers that differ in configuration at only one stereocenter, requires specialized chiral chromatography techniques. Since this compound is an epimer of Lubiprostone, chiral HPLC is essential for their resolution and for assessing the enantiomeric purity of Lubiprostone. chromatographyonline.commdpi.com
Chiral method development involves screening different types of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating various enantiomers and isomers, including prostaglandins (B1171923). chromatographyonline.commdpi.com For instance, a Chiracel OJ-RH column has been successfully used for the enantiomeric separation of prostaglandin (B15479496) acids. mdpi.com
The mobile phase composition is carefully optimized to achieve baseline separation of the epimers. This often involves a mixture of solvents like acetonitrile, methanol, and water, with the pH adjusted to an acidic value (e.g., pH 4) for acidic compounds like Lubiprostone. mdpi.com The separation of steroid epimers has also been explored using gas-liquid chromatography with nematic liquid crystal stationary phases, highlighting another potential avenue for chiral separations. nih.gov Preparative chiral HPLC can be used not only for analytical assessment but also to isolate pure epimers for use as reference standards. chromatographyonline.comgoogle.com
Validation of Analytical Methods for Specificity, Sensitivity, Accuracy, and Precision
Validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose. synzeal.comsynzeal.com The validation process for methods analyzing this compound must adhere to regulatory guidelines and includes the assessment of several key parameters.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and matrix components. For chiral methods, this means demonstrating complete separation of the epimers.
Sensitivity: This is typically determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the highly sensitive LC-MS/MS methods, LOQs in the picogram per milliliter (pg/mL) range can be achieved. hplc.eu
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.
Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
The validation also includes evaluating linearity (the ability to obtain test results which are directly proportional to the concentration of the analyte) and range. Stability of the analyte in the sample matrix under different conditions (e.g., benchtop, freeze-thaw cycles) is also assessed to ensure reliable results. lambda-cro.com
Theoretical and Computational Studies of 8 Epi Lubiprostone
Molecular Docking and Dynamics Simulations with Target Receptors (e.g., ClC-2, EP Receptors)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 8-epi Lubiprostone (B194865), and its biological targets. These methods are crucial for understanding the structural basis of the compound's activity. The primary targets for Lubiprostone and its metabolites are the type-2 chloride channel (ClC-2) and prostanoid EP receptors. science.govresearchgate.net
While specific molecular docking and dynamics studies for 8-epi Lubiprostone are not extensively detailed in publicly available literature, research on its parent compound and related receptor systems provides a framework for its likely interactions. Lubiprostone is structurally similar to prostaglandin (B15479496) E1 and has been shown to interact with prostanoid receptors, particularly EP1 and EP4, in addition to its well-known role as a ClC-2 activator. researchgate.netresearchgate.net
Homology modeling has been employed to construct three-dimensional models of receptors like the human EP1 receptor, which is crucial for docking studies in the absence of a crystal structure. researchgate.net Such models allow for the prediction of binding sites and key interactions. For instance, studies on the EP3 receptor with its natural agonist PGE2, which is structurally related to Lubiprostone, have revealed that agonists often adopt an L-shaped conformation within the binding pocket, a critical feature for receptor activation. researchgate.net This suggests that this compound may adopt a similar conformation to effectively bind and activate EP receptors.
MD simulations can further refine the docked poses, providing information on the stability of the ligand-receptor complex and the dynamic changes that occur upon binding. Although theoretical studies have postulated various anion-binding sites on CLC channels, their precise interaction with activators like this compound at the atomic level remains an area of active investigation. physiology.org
| Target Receptor | Known/Hypothesized Interaction | Significance in Computational Modeling | Reference |
|---|---|---|---|
| ClC-2 Channel | Activation, leading to chloride ion secretion. | Docking could identify the binding site responsible for channel activation. MD simulations would model the conformational changes leading to channel opening. | science.govresearchgate.netresearchgate.net |
| EP1 Receptor | Agonist activity, leading to smooth muscle contraction. | Homology models of EP1 are used to dock prostaglandin-like ligands to predict binding affinity and key residue interactions. | researchgate.netresearchgate.net |
| EP4 Receptor | Agonist activity, mediating various physiological responses. | Docking studies help in understanding ligand selectivity between different EP receptor subtypes. | researchgate.netscience.gov |
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the intrinsic properties of a molecule like this compound. nih.gov These methods provide detailed information about the molecule's three-dimensional structure (conformation) and the distribution of its electrons (electronic properties), which are fundamental determinants of its biological activity.
Conformational analysis through quantum chemistry identifies the most stable, low-energy shapes a molecule can adopt. nih.gov For this compound, this would involve calculating the energy barriers for rotation around its flexible single bonds to determine the preferred spatial arrangement of its functional groups. The resulting conformational landscape is critical, as only specific conformations may fit into the binding pocket of a target receptor.
Electronic properties, such as the electrostatic potential surface and the energies of frontier molecular orbitals (HOMO and LUMO), dictate how the molecule will interact with its environment. These calculations can reveal electron-rich and electron-poor regions on the molecule's surface, predicting sites for hydrogen bonding and other non-covalent interactions that stabilize the ligand-receptor complex.
While specific quantum chemical studies on this compound are not prevalent in the reviewed literature, the application of these methods is standard in drug design. nih.govscience.gov Such calculations would provide a precise understanding of its stereoelectronic features, complementing the insights gained from molecular docking.
| Calculated Property | Description | Significance for Biological Activity | Reference |
|---|---|---|---|
| Relative Energies of Conformers | The calculated energy of different spatial arrangements (conformers) of the molecule. | Identifies the most stable, low-energy conformations that are most likely to bind to target receptors. | nih.gov |
| Rotational Energy Barriers | The energy required to rotate around specific chemical bonds. | Determines the flexibility of the molecule and the ease with which it can adopt the required "active" conformation. | nih.gov |
| Electrostatic Potential Map | A map of electron density showing positive and negative regions on the molecule's surface. | Predicts how the molecule will orient itself within the receptor's binding site to form electrostatic and hydrogen bond interactions. | science.gov |
| Frontier Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Provides information about the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. | science.gov |
In silico Prediction of Pharmacokinetic Properties relevant to Pre-clinical Research
In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical components of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. scispace.com These computational models use a molecule's structure to estimate its physicochemical and pharmacokinetic properties.
For this compound, as with its parent compound, in silico tools can predict key parameters that influence its behavior in the body. One of the most important parameters is lipophilicity, often expressed as the logarithm of the partition coefficient (LogP). A study analyzing FDA-approved drugs reported a calculated LogP value for Lubiprostone of 2.76, suggesting moderate lipophilicity. tandfonline.com This property is a key determinant of a drug's absorption and distribution.
Other important predictions include permeability, aqueous solubility, and potential for interaction with metabolic enzymes or efflux transporters. It is known that Lubiprostone has low systemic bioavailability, and computational models can help explain this by predicting low permeability across the intestinal wall or by identifying it as a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of cells. core.ac.uk The use of in silico ADMET prediction helps to rationalize experimental findings and guide the development of new chemical entities. scispace.comresearchgate.net
| Property | Predicted Value/Characteristic | Implication for Pre-clinical Research | Reference |
|---|---|---|---|
| Lipophilicity (LogP) | 2.76 | Indicates moderate lipophilicity, influencing solubility and permeability. This value falls within a range suitable for many oral drugs. | tandfonline.com |
| Aqueous Solubility | Predicted to be low. | Low solubility can limit oral absorption, which is consistent with the low systemic availability of Lubiprostone. | tandfonline.com |
| Intestinal Absorption | Predicted to be low. | Suggests that the compound is likely to remain within the gastrointestinal tract, which is desirable for a locally acting agent. | science.gov |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be low/non-permeant. | Indicates a low likelihood of central nervous system side effects. | core.ac.uk |
| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate. | Being a substrate for this efflux transporter contributes to low systemic absorption and limited distribution into tissues. | core.ac.uk |
| CYP450 Inhibition | Predicted to not inhibit major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | Suggests a low potential for drug-drug interactions involving the cytochrome P450 metabolic pathways. | core.ac.uk |
Role of 8 Epi Lubiprostone As a Research Standard and Impurity Profile Reference
Utility as a Reference Standard for Lubiprostone (B194865) Synthesis and Quality Control
The chemical synthesis of Lubiprostone, a molecule with multiple chiral centers, can inadvertently lead to the formation of various stereoisomers, including 8-epi Lubiprostone. fda.gov To ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements, highly characterized reference standards are essential. This compound serves this purpose, acting as a benchmark against which production batches of Lubiprostone are compared.
Suppliers of pharmaceutical reference standards provide this compound, often referred to as Lubiprostone Related Compound 8, as a fully characterized chemical compound. lgcstandards.comaxios-research.com These standards are compliant with regulatory guidelines and are crucial for several quality control (QC) applications throughout the drug development and manufacturing lifecycle. axios-research.com
Key applications of the this compound reference standard include:
Analytical Method Development: Establishing and optimizing analytical methods, such as High-Performance Liquid Chromatography (HPLC), to effectively separate Lubiprostone from its potential impurities.
Method Validation (AMV): Demonstrating that the developed analytical procedures are accurate, precise, reproducible, and specific for quantifying Lubiprostone and its impurities. axios-research.comaquigenbio.comsynzeal.com
Quality Control (QC) Testing: Routine testing of raw materials, in-process samples, and the final Lubiprostone API to confirm that the level of this compound and other impurities is below the acceptance criteria set by pharmacopeial standards (e.g., USP, EP) and regulatory authorities. axios-research.comsynzeal.com
ANDA/DMF Filing: The use of well-characterized impurity reference standards is a regulatory requirement for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions, providing evidence of a robust quality control strategy. aquigenbio.comsynzeal.comsynzeal.com
The availability of a certified this compound reference standard allows pharmaceutical manufacturers to accurately identify and quantify this specific impurity, ensuring the consistency, quality, and purity of each batch of Lubiprostone API. schd-shimadzu.com
Table 1: Lubiprostone and its Related Compounds as Reference Standards
| Compound Name | Role/Application | Reference |
| This compound | Analytical Method Development, Method Validation, Quality Control | lgcstandards.comaxios-research.com |
| Lubiprostone Impurity 1 | Analytical Method Development, Method Validation, ANDA/DMF Filing | synzeal.com |
| Lubiprostone Impurity 4 | Analytical Method Development, Method Validation, ANDA/DMF Filing | synzeal.com |
| Lubiprostone Impurity 9 | Analytical Method Development, Method Validation, ANDA/DMF Filing | aquigenbio.com |
Significance in Impurity Profiling and Stability Studies of Lubiprostone Formulations
Impurity profiling is a critical component of drug development, aimed at identifying and characterizing all potential impurities in a drug substance and product. This compound is a known degradation product and process-related impurity of Lubiprostone, making it a focal point of these studies.
Lubiprostone itself is known to be unstable under certain conditions. The amorphous form, which has an oily appearance, presents challenges in controlling purity and homogeneity and has demonstrated unsatisfactory stability. researchgate.net This inherent instability can lead to the formation of degradation products, including this compound, particularly in the presence of oxygen and/or moisture. researchgate.net
Stability studies are conducted to understand how the quality of a drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. In the context of Lubiprostone, these studies are vital for determining appropriate storage conditions and shelf-life. Research has shown that the stability of Lubiprostone can be significantly affected by the formulation components. For instance, a study on converting a drug-loaded oil solution of Lubiprostone into a powder form using porous carriers showed a marked deterioration in drug stability, implying that the formulation's ability to protect the labile compound from oxygen and moisture is critical. researchgate.net
During forced degradation studies, where Lubiprostone is exposed to stress conditions like extreme pH, oxidation, and heat, this compound is one of the impurities that can be generated and monitored. researchgate.netgoogleapis.com The presence and quantity of this compound in stability samples are meticulously tracked to establish the degradation pathways of the drug. The FDA's review of the New Drug Application (NDA) for Lubiprostone capsules noted the presence of controlled impurities and relied on stability data to grant an expiration date for the drug product. fda.gov
The development of more stable crystalline forms of Lubiprostone has been a research focus to mitigate these stability issues. Crystalline Lubiprostone has been shown to possess higher purity and stability compared to its amorphous counterpart, making it more suitable for pharmaceutical preparations. researchgate.net
Table 2: Findings from Lubiprostone Stability Research
| Study Focus | Key Findings | Implications for Impurity Formation | Reference |
| Formulation Impact on Stability | Conversion of drug-loaded medium chain triglyceride (MCT) solution to a powder using porous carriers significantly decreased drug stability. | The reduced thickness of the oily barrier in the solidified formula failed to adequately inhibit exposure to oxygen and/or moisture, accelerating drug degradation. | researchgate.net |
| Stabilization in Solid Solutions | Solid solutions of Lubiprostone with polymers like PVP and PVP-VA showed increased stability compared to simple mechanical mixtures. | Encapsulating Lubiprostone molecules within a polymer matrix can enhance stability and reduce the formation of degradation impurities. | googleapis.com |
| Crystalline vs. Amorphous Form | Crystalline Lubiprostone demonstrates higher purity, more stable properties, and is easier to store and use compared to the amorphous form. | The unstable nature of amorphous Lubiprostone makes it more prone to degradation, leading to higher levels of impurities. | researchgate.net |
Future Research Directions and Potential Academic Applications
Elucidating the Full Spectrum of Ion Channel and Receptor Interactions for 8-epi Lubiprostone (B194865)
A primary focus for future research must be the comprehensive characterization of 8-epi Lubiprostone's interactions with various ion channels and receptors. Lubiprostone, its parent compound, is known primarily as a selective activator of the ClC-2 chloride channel, which is located on the apical membrane of intestinal epithelial cells drugs.comunict.itnih.govwikipedia.org. This activation leads to an increase in intestinal fluid secretion nih.govdrugbank.comnih.gov. However, the precise binding profile of its 8-epi epimer remains to be determined.
Deeper Understanding of Stereospecific Biological Effects of Prostone Epimers
Stereochemistry plays a pivotal role in the activity of pharmacological agents. The difference in the spatial arrangement at the C-8 position between Lubiprostone and this compound necessitates a deep dive into the stereospecificity of their biological actions. Research on other chiral compounds has demonstrated that epimers can have vastly different pharmacokinetic profiles and biological activities researchgate.net.
Comparative studies are essential. For example, the metabolic products of Lubiprostone include a mixture of epimers at the 15-hydroxy moiety, collectively known as M3 fda.govfda.govfda.gov. One of these metabolite epimers has been shown to possess different affinities for prostaglandin (B15479496) receptors than Lubiprostone itself fda.gov. This finding strongly suggests that stereochemistry is a critical determinant of activity in this class of compounds.
Future research should directly compare the potency and efficacy of Lubiprostone and this compound. Key experiments would involve comparing their ability to activate ClC-2 channels and measuring the resulting downstream effects, such as chloride ion transport and fluid secretion in intestinal epithelial cell models. Such studies will illuminate how the specific 3D structure of this compound influences its interaction with its primary target and potentially other receptors.
Exploration of this compound's Potential as a Tool for Probing Gastrointestinal Physiology
A well-characterized, selective pharmacological agent can be an invaluable tool for dissecting complex physiological processes. Once the specific ion channel and receptor interaction profile of this compound is established, it could be utilized as a molecular probe to investigate fundamental aspects of gastrointestinal function.
For instance, if this compound is found to be a more selective or potent activator of a specific channel or receptor subtype compared to Lubiprostone, it could be used in ex vivo tissue preparations (e.g., Ussing chamber studies on intestinal segments) to isolate and study the role of that specific pathway in intestinal secretion, absorption, and motility. This could help answer long-standing questions about the relative contributions of different channels and receptors in maintaining fluid and electrolyte homeostasis in various segments of the gut. Its localized action within the gastrointestinal tract, a known characteristic of Lubiprostone, enhances its suitability as a targeted physiological probe nih.govhres.ca.
Investigation of Cross-talk between ClC-2 and Prostaglandin Receptor Pathways Mediated by Prostone Derivatives
A significant area of debate and research surrounding Lubiprostone is its potential interaction with prostaglandin E (EP) receptors, given its structural similarity to prostaglandin E1 wikipedia.orggoogle.comgoogle.com. Some studies suggest Lubiprostone has very weak activity at EP receptors nih.gov, while others have shown it can activate EP1 and EP4 receptors, leading to effects on smooth muscle contraction and neuronal activity jnmjournal.orgnih.gov. For instance, Lubiprostone has been shown to stimulate bicarbonate secretion in the stomach and duodenum through actions on different EP receptor subtypes cyberleninka.ru.
This ambiguity provides a compelling reason to investigate this compound. As mentioned, a metabolite epimer of Lubiprostone has demonstrated a distinct affinity for EP receptors fda.gov. This raises the question of whether this compound itself might have a unique EP receptor interaction profile. Future research should focus on investigating the potential for this compound to mediate cross-talk between ClC-2 and EP receptor signaling pathways. This could involve studies to determine if binding of this compound to an EP receptor modulates the activity of the ClC-2 channel, or vice-versa. Unraveling this potential interplay would provide a more holistic understanding of prostone-mediated effects in the gut and could reveal novel mechanisms of synergistic or antagonistic signaling between these two crucial pathways.
Data Tables
Table 1: Known and Hypothesized Receptor Interactions of Prostone Epimers
| Compound/Metabolite | Primary Target | Known/Potential Prostaglandin Receptor Interactions | Supporting Evidence |
| Lubiprostone | ClC-2 Chloride Channel | Weak to moderate agonist at EP1, EP3, and EP4 receptors. fda.govjnmjournal.orgnih.govcyberleninka.ru | Activation of ClC-2 is well-established. drugs.comunict.itnih.gov Studies show effects on smooth muscle and bicarbonate secretion mediated by EP receptors. jnmjournal.orgcyberleninka.ru |
| Lubiprostone Metabolite M3 (Epimer Mix) | Not fully characterized | Higher affinity for EP1, EP3, and EP4 receptors compared to parent Lubiprostone. fda.gov | FDA documents note the differential affinity of metabolite epimers for EP receptors. fda.gov |
| This compound | Hypothesized: ClC-2 Chloride Channel | Unknown, hypothesized to differ from Lubiprostone based on stereochemistry. | Future research is needed to determine the specific receptor interaction profile. |
Table 2: Proposed Comparative Studies of Prostone Epimers
| Research Area | Experimental Approach | Key Outcome Measures | Rationale |
| Ion Channel Selectivity | Patch-clamp analysis on cells expressing various ion channels (ClC-2, CFTR, K+ channels) | Channel activation (current density), potency (EC50), and efficacy (Imax). | To determine if this compound has a different selectivity profile compared to Lubiprostone. |
| Stereospecific Efficacy | Ussing chamber studies with intestinal tissue segments. | Short-circuit current (Isc) as a measure of ion transport, fluid secretion volume. | To quantify and compare the functional consequences of activating channels with each epimer in a native tissue context. |
| EP Receptor Activity | Radioligand binding assays and functional assays (e.g., cAMP measurement) using cells expressing EP receptor subtypes. | Binding affinity (Ki), functional potency (EC50). | To directly test the hypothesis that this compound has a unique interaction profile with prostaglandin receptors. |
Q & A
Q. Table 1. Key Statistical Tests for Lubiprostone Trials
Q. Table 2. Mechanistic Confounders in Lubiprostone Studies
| Model System | Key Finding | Implication for Research Design | Reference |
|---|---|---|---|
| CFTR-null mice | No lubiprostone-induced secretion | Exclude CF patients from ClC-2 trials | |
| T84 colonocytes | EP4 receptor-dependent CFTR activation | Include prostanoid receptor antagonists |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
